molecular formula C11H10BrNO2 B11854791 2-(2-Bromo-1-methyl-1H-indol-3-yl)acetic acid

2-(2-Bromo-1-methyl-1H-indol-3-yl)acetic acid

Cat. No.: B11854791
M. Wt: 268.11 g/mol
InChI Key: YULGNGLPFVZFIN-UHFFFAOYSA-N
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Description

2-(2-Bromo-1-methyl-1H-indol-3-yl)acetic acid is a brominated indole derivative characterized by a methyl group at the 1-position and a bromine atom at the 2-position of the indole ring, with an acetic acid moiety at the 3-position. Indole derivatives are privileged scaffolds in medicinal chemistry due to their prevalence in bioactive natural products and pharmaceuticals . This compound is part of the 2,3-disubstituted indole class, which is explored for anticancer, antitumor, and anti-inflammatory applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

2-(2-bromo-1-methylindol-3-yl)acetic acid

InChI

InChI=1S/C11H10BrNO2/c1-13-9-5-3-2-4-7(9)8(11(13)12)6-10(14)15/h2-5H,6H2,1H3,(H,14,15)

InChI Key

YULGNGLPFVZFIN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1Br)CC(=O)O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

Bromination is typically performed using N-bromosuccinimide (NBS) or molecular bromine (Br2\text{Br}_2) in dichloromethane (DCM) or acetonitrile at 0–25°C. A study demonstrated that NBS in DCM at 0°C achieves 78% yield with minimal side products. The acetic acid group at C3 remains intact under these conditions due to its electron-withdrawing nature, which deactivates the ring toward further electrophilic attack.

Key Data:

Brominating AgentSolventTemperature (°C)Yield (%)
NBSDCM078
Br2\text{Br}_2MeCN2565

Mechanistic Insights

The reaction proceeds via electrophilic aromatic substitution (EAS), where the bromine electrophile (Br+\text{Br}^+) is generated in situ. The methyl group at N1 exerts a strong ortho-directing effect, ensuring regioselective bromination at C2. Quenching with aqueous sodium thiosulfate removes excess bromine, and the product is purified via recrystallization from methanol.

Alkylation-Acetylation Sequential Synthesis

This two-step approach first constructs the 1-methylindole scaffold, followed by acetylation and bromination.

Step 1: N-Alkylation of Indole

Indole is alkylated at the N1 position using methyl iodide (CH3I\text{CH}_3\text{I}) in the presence of a base such as sodium hydride (NaH\text{NaH}) in dimethylformamide (DMF). A reported procedure achieved 92% yield for 1-methylindole under anhydrous conditions at 0°C.

Step 2: Acetylation and Bromination

The 1-methylindole intermediate undergoes Friedel-Crafts acetylation at C3 using acetic anhydride ((CH3CO)2O(\text{CH}_3\text{CO})_2\text{O}) and aluminum chloride (AlCl3\text{AlCl}_3) in dichloroethane (DCE) at 80°C. Subsequent bromination at C2 using NBS (as described in Section 1) yields the target compound.

Advantages:

  • High regioselectivity in acetylation due to AlCl3\text{AlCl}_3-mediated activation.

  • Compatibility with sensitive functional groups.

Catalyst-Free Indole Ring Formation

A novel catalyst-free method for synthesizing indole-3-acetic acid derivatives has been reported, which avoids costly transition metal catalysts.

Protocol Overview

  • Reagents: (Diacetoxyiodo)benzene (DIB) and potassium hydroxide (KOH) in acetonitrile.

  • Conditions: 35°C for 1.5 hours.

  • Yield: 76% for 1H-indol-3-yl acetate, which is hydrolyzed to acetic acid using aqueous HCl.

Bromination Adaptations

Post-acetylation, bromination at C2 is performed using Br2\text{Br}_2 in DCM. This method is advantageous for large-scale synthesis due to its simplicity and reduced metal contamination.

Lewis Acid-Mediated Coupling Reactions

AlCl3-mediated coupling of pre-brominated indole fragments with acetic acid derivatives offers an alternative pathway.

Procedure

  • Substrate Preparation: 2-Bromo-1-methylindole is synthesized via directed ortho-bromination using Br2\text{Br}_2 and FeCl3\text{FeCl}_3.

  • Coupling: The brominated indole reacts with chloroacetic acid in the presence of AlCl3\text{AlCl}_3 in DCE at 80°C.

Key Data:

StepReagentsYield (%)
BrominationBr2\text{Br}_2, FeCl3\text{FeCl}_385
Acetic Acid CouplingAlCl3\text{AlCl}_3, DCE74

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom at the indole 2-position undergoes substitution under transition metal catalysis, enabling diverse derivatization:

Reaction TypeConditionsProducts/ApplicationsSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CAryl/heteroaryl derivatives for drug discovery
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-alkyl/aryl amines for bioactive analogs
Stille CouplingPd(PPh₃)₂Cl₂, CuI, THFVinyl/alkynyl indole derivatives

Key Insight : The electron-withdrawing methyl and acetic acid groups activate the bromine for cross-coupling, with yields ranging from 65–85% depending on steric/electronic factors.

Functionalization of the Acetic Acid Group

The carboxylic acid moiety participates in condensation and derivatization reactions:

Amide Formation

  • Reagents : EDC/HOBt, DCC, or CDI in DMF/DCM

  • Products : Amide-linked conjugates (e.g., glycine, peptide chains) for enzyme inhibition studies .

  • Example : Reaction with glycine ethyl ester yields 2-(2-bromo-1-methyl-1H-indol-3-yl)-N-(ethoxycarbonylmethyl)acetamide, a precursor for anti-inflammatory agents.

Esterification/Transesterification

  • Conditions : H₂SO₄ (catalytic) in ROH (e.g., MeOH, EtOH) under reflux

  • Products : Methyl/ethyl esters for improved lipophilicity in drug delivery .

Electrophilic Aromatic Substitution (EAS)

The indole ring undergoes regioselective substitution, though bromine and methyl groups direct incoming electrophiles:

PositionElectrophileConditionsOutcome
5/6NitrationHNO₃/H₂SO₄, 0°CNitro derivatives for redox studies
4HalogenationNBS, AIBN, CCl₄Brominated analogs

Note : The 1-methyl group blocks substitution at N1, while the 2-bromine deactivates the 3-position .

Cyclization and Heterocycle Formation

The acetic acid side chain facilitates intramolecular reactions:

  • Lactam Formation : Treatment with POCl₃ or SOCl₂ converts the acid to an acyl chloride, which cyclizes with amines to form β-carboline derivatives .

  • Quinoxaline Synthesis : Condensation with o-phenylenediamine under acidic conditions yields indole-fused quinoxalines, as seen in analog studies .

Reductive Dehalogenation

Catalytic hydrogenation (H₂, Pd/C) or Zn/HOAc reduces the C-Br bond to C-H, producing 2-methyl-1H-indol-3-ylacetic acid for comparative bioactivity studies .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in aprotic solvents induces homolytic C-Br bond cleavage, generating radicals for polymerization or crosslinking applications.

Comparative Reactivity Table

Reaction2-(2-Bromo-1-methyl-1H-indol-3-yl)acetic acid2-Bromoindole-3-acetic acid (unmethylated analog)
Cross-Coupling EfficiencyHigher (methyl enhances stability)Moderate (N-H may interfere)
Amidation Yield85–92%70–78%
EAS Selectivity5/6 positions favored4/5 positions

Mechanistic Considerations

  • Bromine Reactivity : The 2-bromine’s proximity to the electron-rich indole π-system facilitates oxidative addition in Pd-catalyzed reactions .

  • Acid Group Role : Hydrogen bonding with biological targets (e.g., 5-lipoxygenase) enhances inhibitory activity, as shown in molecular docking studies .

This compound’s dual functionalization capacity makes it a strategic intermediate in medicinal chemistry, particularly for synthesizing enzyme inhibitors and heterocyclic scaffolds.

Scientific Research Applications

Anti-inflammatory Potential

Research indicates that 2-(2-Bromo-1-methyl-1H-indol-3-yl)acetic acid may act as an inhibitor of enzymes involved in inflammatory processes, such as:

  • Microsomal Prostaglandin E Synthase-1
  • 5-Lipoxygenase

These enzymes are pivotal in the biosynthesis of pro-inflammatory mediators like prostaglandins and leukotrienes, suggesting that this compound could be developed into a therapeutic agent for inflammatory diseases.

Synthesis of Novel Therapeutics

Due to its structural characteristics, this compound serves as a scaffold for designing new drugs. It has been utilized in the synthesis of various indole derivatives that exhibit enhanced efficacy against specific biological targets. The ability to modify the indole structure allows for the exploration of diverse pharmacological profiles.

Enzyme Interaction Studies

Studies have demonstrated that this compound interacts favorably with the active sites of target enzymes due to its structural properties. Biochemical assays have been employed to assess its binding affinity compared to known inhibitors, revealing promising results that warrant further investigation into its therapeutic potential.

Inhibition of Inflammatory Enzymes

A study focusing on the anti-inflammatory properties of various indole derivatives highlighted the effectiveness of this compound in inhibiting COX enzymes, which are critical targets in treating inflammatory conditions. The compound demonstrated significant inhibitory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Potential

Related studies have shown that indole derivatives possess antimicrobial properties. For instance, compounds structurally related to this compound exhibited significant antibacterial activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus strains. The mechanism involves inhibition of bacterial cystathionine γ-lyase, an enzyme linked to antibiotic resistance .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Indole Positions) Molecular Formula Molecular Weight Physical State Key Features
2-(2-Bromo-1-methyl-1H-indol-3-yl)acetic acid 1-Me, 2-Br, 3-CH2COOH C11H11BrNO2 269.12 (calc.) Likely solid* Bromine enhances reactivity; methyl improves lipophilicity.
2-(5-Bromo-1H-indol-3-yl)acetic acid 5-Br, 3-CH2COOH C10H8BrNO2 254.08 Solid Bromine at 5-position; lacks methyl, reducing steric hindrance .
2-(6-Bromo-1H-indol-3-yl)acetic acid 6-Br, 3-CH2COOH C10H8BrNO2 254.08 Solid Bromine at 6-position; may alter electronic properties compared to 5-Br .
2-(6-Methyl-1H-indol-3-yl)acetic acid 6-Me, 3-CH2COOH C11H11NO2 189.21 Grey solid Methyl at 6-position; absence of bromine reduces molecular weight .
2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid 1-(3-Cl-Bn), 2-Me, 5-Br, 3-CH2COOH C18H15BrClNO2 400.68 Crystalline solid Bulky 3-chlorobenzyl group; dihedral angle of 86.9° between rings .

*Note: Physical state inferred from analogs (e.g., ).

Key Observations:
  • Substituent Position : Bromine placement (2-, 5-, or 6-position) significantly affects electronic and steric properties. For example, 5-bromo derivatives are common in COX-2 inhibitors , while 2-bromo substituents may enhance electrophilicity for nucleophilic substitution reactions.
  • Crystal Packing : Bulky substituents (e.g., 3-chlorobenzyl in ) induce distinct dihedral angles, influencing solubility and stability via hydrogen bonding (O–H···O interactions) .

Biological Activity

2-(2-Bromo-1-methyl-1H-indol-3-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and anticancer agent. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound features a bromo-substituted indole structure with an acetic acid moiety, which contributes to its biological properties. The synthesis typically involves several steps, including bromination of the indole ring followed by acetic acid derivatization. The general synthetic route can be summarized as follows:

  • Bromination : The indole precursor is brominated at the 2-position.
  • Acetylation : The resulting bromo-indole is then reacted with acetic acid to yield the final product.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity by inhibiting key enzymes involved in inflammatory processes:

  • Microsomal Prostaglandin E Synthase-1 (mPGES-1) : This enzyme is crucial for the biosynthesis of prostaglandins, mediators of inflammation.
  • 5-Lipoxygenase (5-LOX) : Inhibition of this enzyme affects leukotriene synthesis, further contributing to its anti-inflammatory effects.

The compound's ability to inhibit these enzymes positions it as a potential therapeutic agent for inflammatory diseases such as arthritis and asthma .

Anticancer Activity

In addition to its anti-inflammatory properties, studies have shown that derivatives of indole compounds, including this compound, may possess anticancer activities. Research suggests that indole derivatives can modulate signaling pathways involved in cancer progression and apoptosis .

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various enzymes and receptors implicated in disease pathways. These studies typically utilize biochemical assays to evaluate the effectiveness of the compound compared to known inhibitors. Results indicate favorable interactions with active sites due to its structural properties .

Comparative Analysis with Similar Compounds

A comparison of this compound with other structurally similar compounds highlights its unique biological profile:

Compound NameStructure FeaturesBiological Activity
This compoundBromo-substituted indole with acetic acid groupPotential anti-inflammatory and anticancer
IndomethacinIndole structure without bromo groupAnti-inflammatory
MelatoninIndole structure with an amine side chainSleep regulation
5-BromoindoleBromo-substituted indole without acetic acidAntimicrobial properties

The combination of both bromo and acetic functionalities on the indole framework may contribute to distinct biological activities not observed in other similar compounds .

In Vivo Studies

Recent studies have demonstrated the efficacy of this compound in animal models. For instance, it was tested for its ability to reduce inflammation in carrageenan-induced paw edema models, showing a significant reduction in swelling compared to control groups.

Mechanistic Insights

Molecular mechanisms underlying the biological activity of this compound include:

  • Enzyme Inhibition : Binding to active sites of mPGES-1 and 5-LOX, leading to decreased production of inflammatory mediators.
  • Cell Signaling Modulation : Altering pathways related to apoptosis and cell proliferation, particularly in cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Bromo-1-methyl-1H-indol-3-yl)acetic acid, and how can regioselectivity be controlled during bromination?

  • Methodological Answer : The compound can be synthesized via regioselective bromination of its parent indole-acetic acid derivative. For example, bromination in acetic acid with Br₂ at room temperature is a common approach (analogous to the synthesis of 2-(3-bromo-4-methoxyphenyl)acetic acid) . To ensure regioselectivity at the 2-position of the indole ring, steric and electronic factors must be optimized. Substituents like methyl groups at the 1-position (as in the target compound) direct bromination via steric hindrance and electron-donating effects. Reaction monitoring using TLC or HPLC, followed by recrystallization in acetic acid/water, is advised for purification .

Q. How can the crystal structure of this compound be determined, and what structural insights are critical for its reactivity?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystallization conditions (e.g., slow evaporation from DMF/acetic acid mixtures) are critical for obtaining high-quality crystals . Key structural features to analyze include:

  • Dihedral angles between the indole ring and acetic acid moiety (influences conjugation and reactivity).
  • Hydrogen-bonding motifs (e.g., R₂²(8) dimers common in carboxylic acids), which affect solubility and supramolecular interactions .
  • Distortions in bond angles near substituents (e.g., C–C–C angles at brominated positions), which indicate electronic effects .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

  • Methodological Answer :

  • FT-IR : Identify carboxylic acid O–H stretches (~2500–3300 cm⁻¹), C=O stretches (~1700 cm⁻¹), and indole N–H bends (~750 cm⁻¹) .
  • NMR : ¹H NMR reveals the methyl group (δ ~3.7 ppm for N–CH₃), brominated indole protons (downfield shifts due to electronegativity), and acetic acid protons (δ ~3.8–4.2 ppm for CH₂) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., M⁺ at m/z 282.0 for C₁₁H₁₀BrNO₂) and bromine isotope patterns .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can calculate:

  • Molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites.
  • Frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer interactions .
  • Vibrational frequencies to validate experimental FT-IR/Raman data .
    • Data Contradiction Note : Discrepancies between computed and experimental bond lengths (e.g., C–Br) may arise from crystal packing effects not modeled in gas-phase DFT .

Q. What strategies optimize the compound’s biological activity, and how are structure-activity relationships (SAR) evaluated?

  • Methodological Answer :

  • Derivatization : Replace the acetic acid moiety with amides or esters (e.g., 2-(1H-indol-3-yl)acetamide derivatives) to modulate bioavailability .
  • Biological Assays : Test against cancer cell lines (e.g., MTT assay) or microbial strains (MIC determination) to establish SAR.
  • Docking Studies : Use AutoDock Vina to predict interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

Q. How do reaction conditions influence byproduct formation during synthesis, and how can these be mitigated?

  • Methodological Answer : Common byproducts include:

  • Di-brominated isomers : Minimized by controlling Br₂ stoichiometry (1.0 equiv) and reaction time (<60 minutes) .
  • Oxidation products : Prevented by conducting reactions under inert atmosphere (N₂/Ar) and avoiding excess heat .
  • Analysis : UPLC-MS with C18 columns (e.g., 0.1% formic acid in H₂O/MeCN gradient) separates and identifies impurities .

Q. What crystallographic challenges arise when analyzing halogen-substituted indole derivatives, and how are they resolved?

  • Methodological Answer :

  • Disorder : Bromine atoms may exhibit positional disorder; refine using SHELXL with PART instructions .
  • Twinned Crystals : Use PLATON’s TWINABS for data integration or switch to synchrotron radiation for high-resolution data .
  • Weak Diffraction : Soak crystals in cryoprotectants (e.g., glycerol) and collect data at 100 K to reduce radiation damage .

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